Methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate is an organic compound classified under benzoates, characterized by a methyl ester functional group attached to a benzoate structure. The compound features a thioether linkage with a 4-chlorophenyl group, contributing to its unique chemical properties and potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of approximately 227.72 g/mol.
This compound can be sourced through chemical suppliers such as Sigma-Aldrich and Benchchem, which provide detailed specifications and safety information . It falls under the category of thioether derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.
The synthesis of methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate typically involves a multi-step process that includes the following:
The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and minimize side reactions. The use of solvents like dichloromethane or ethanol may be employed to dissolve reactants and facilitate better mixing.
The molecular structure of methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate can be depicted as follows:
COC(=O)C1=CC=C(C=C1)CSC2=CC=C(Cl)C=C2
.Methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate can participate in various chemical reactions typical of esters and thioethers:
These reactions require specific conditions such as temperature control, choice of solvents, and catalysts to ensure high yields and selectivity .
The mechanism of action for methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate primarily relates to its interactions at the molecular level:
Relevant data on melting point, boiling point, and specific heat capacity may vary depending on purity and environmental conditions but are critical for practical applications in synthesis .
Methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate has several scientific applications:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: